molecular formula C15H16INO4 B1609610 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate CAS No. 850374-94-6

1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate

Cat. No. B1609610
CAS RN: 850374-94-6
M. Wt: 401.2 g/mol
InChI Key: KFPCBJZNHXTGHX-UHFFFAOYSA-N
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Description

1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of indole and is a white crystalline solid. It is primarily used as a reagent in organic synthesis, and is also known for its use in research applications such as drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Cancer Research

Indole derivatives, such as 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate, have been increasingly recognized for their potential in cancer treatment. They exhibit properties that can inhibit the growth of cancer cells and may be used in the synthesis of novel chemotherapeutic agents .

Microbial Infection Treatment

The compound’s role in the synthesis of molecules with antimicrobial properties is significant. It can be used to develop new drugs that target resistant strains of bacteria and other microbes .

Neurological Disorders

Researchers are exploring the use of indole derivatives in treating various neurological disorders. The compound’s structural complexity allows for the creation of molecules that can interact with neural pathways .

Organic Synthesis

This compound serves as a precursor in the synthesis of complex organic molecules. Its reactive sites make it a valuable starting material for constructing diverse molecular architectures in medicinal chemistry .

Green Chemistry

The indole ring system is pivotal in green chemistry for developing environmentally friendly synthetic routes. This compound can be used in reactions that minimize harmful byproducts and reduce waste .

Material Science

Indole derivatives are also being studied for their applications in material science. They can contribute to the development of new materials with specific optical or electronic properties .

Alkaloid Synthesis

Alkaloids contain indole moieties, and this compound can be utilized in the synthesis of these naturally occurring, biologically active molecules. It’s particularly useful in creating complex natural products .

Chemical Education

Lastly, the compound is an excellent case study for chemical education, demonstrating key concepts in organic chemistry and synthetic strategies .

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3-iodoindole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO4/c1-15(2,3)21-14(19)17-8-11(16)10-6-5-9(7-12(10)17)13(18)20-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPCBJZNHXTGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427819
Record name 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate

CAS RN

850374-94-6
Record name 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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